2-(Morpholin-3-yl)-1-phenylethan-1-one
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Overview
Description
2-(Morpholin-3-yl)-1-phenylethan-1-one is an organic compound that features a morpholine ring attached to a phenyl group via an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-3-yl)-1-phenylethan-1-one typically involves the reaction of morpholine with a phenylacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of the phenylacetyl chloride, forming the desired product.
Starting Materials: Morpholine, phenylacetyl chloride
Reaction Conditions: Basic conditions, typically using a base such as sodium hydroxide or potassium carbonate
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-3-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation
Major Products
Oxidation: Formation of phenylacetic acid derivatives
Reduction: Formation of 2-(Morpholin-3-yl)-1-phenylethanol
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring
Scientific Research Applications
2-(Morpholin-3-yl)-1-phenylethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of morpholine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Morpholin-3-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
2-(Morpholin-3-yl)-1-phenylethan-1-one can be compared with other similar compounds, such as:
2-(Morpholin-3-yl)ethanol: This compound has a similar structure but lacks the phenyl group, leading to different chemical and biological properties.
2-(Morpholin-3-yl)acetic acid: This compound features a carboxylic acid group instead of a ketone, affecting its reactivity and applications.
2-(Morpholin-3-yl)acetohydrazide: This compound contains a hydrazide group, which can form additional hydrogen bonds and participate in different chemical reactions.
The uniqueness of this compound lies in its combination of the morpholine ring and phenyl group, providing a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
2-morpholin-3-yl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(10-4-2-1-3-5-10)8-11-9-15-7-6-13-11/h1-5,11,13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVLUTQIIVXHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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